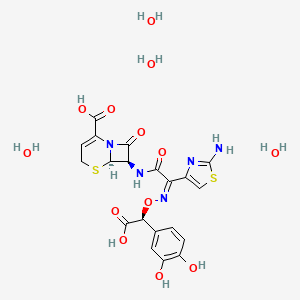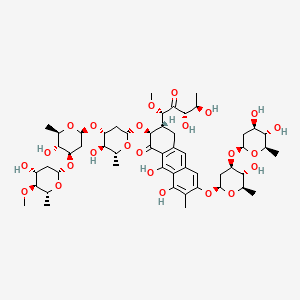
Tripyrrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tripyrrin is a tripyrrole in which the three 1H-pyrrole rings are linked by eth-1-yl-2-ylidene groups
Aplicaciones Científicas De Investigación
Double Helices and Molecular Structures
- Tripyrrins with dissymmetrical α,α'-disubstitution have been synthesized, showing unique dimer arrangements and NH tautomerization properties (Fukuda et al., 2023).
- Another study focused on meso-aryl substituted free-base tripyrrins, revealing significant information about their electrochemical behaviors and structural properties (Ru Feng et al., 2015).
Supramolecular Chemistry
- Research on α,α'-dibenzylaminotripyrrin highlighted its less effective dimeric association compared to α,α'-dianilinotripyrrin, leading to the discovery of single and double helix forms (Ueta et al., 2021).
Coordination Polymers
- Tripyrrin ligands have been utilized in the formation of 1D- and 3D-supramolecular structures with transition metal ions, demonstrating the ligand's unique properties in coordination chemistry (M. Bröring, 2008).
Fluorescence and Material Science
- A study on a meso-substituted tripyrrin metal complex showed potential as a fluorescent material, highlighting the synthetic possibilities and functional properties of tripyrrins (P. Liu et al., 2012).
Redox Chemistry
- The tripyrrin-1,14-dione scaffold was found to coordinate with palladium, creating complexes stable in various redox states, offering insights into ligand-based redox chemistry (R. Gautam et al., 2015).
Sensitization in Solar Cells
- Ruthenium(II) complexes containing tripyrrin ligands have been studied for their potential to enhance the efficiency of dye-sensitized solar cells (DSSC), indicating the role of tripyrrins in photovoltaic applications (Miao Xie et al., 2015).
Ion Sensing
- Tripyrrins have been used in creating sensors for metal ions and anions, demonstrating their utility in colorimetric and fluorescent ion probes (Yubin Ding et al., 2015).
Propiedades
Fórmula molecular |
C14H11N3 |
|---|---|
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
2,5-bis(pyrrol-2-ylidenemethyl)-1H-pyrrole |
InChI |
InChI=1S/C14H11N3/c1-3-11(15-7-1)9-13-5-6-14(17-13)10-12-4-2-8-16-12/h1-10,17H |
Clave InChI |
KQURRFBHIHZJDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=CC=C(N2)C=C3C=CC=N3)N=C1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



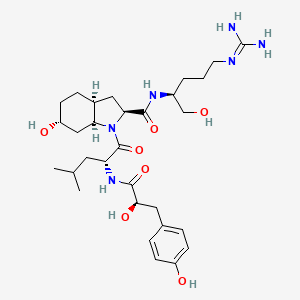

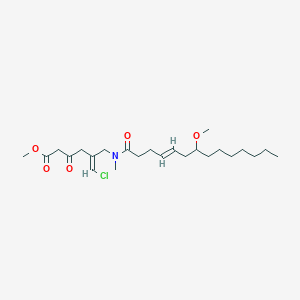
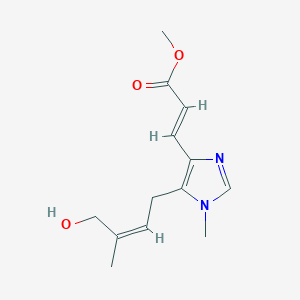

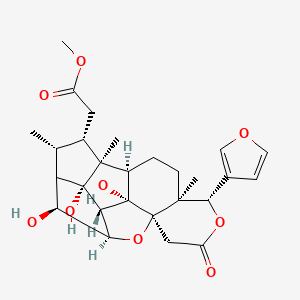
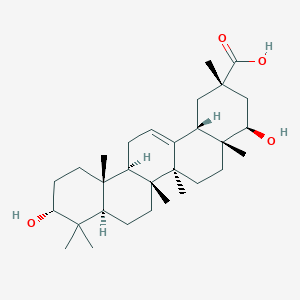
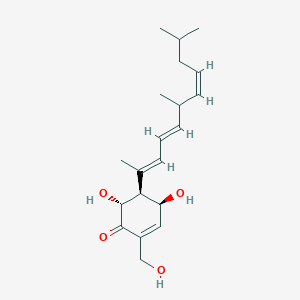
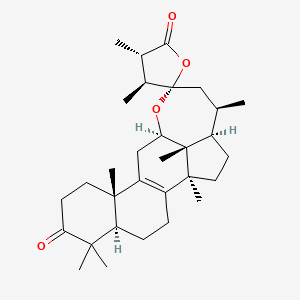
![(3s)-6-(3-Tert-Butyl-5-{[(2,3-Dichlorophenyl)carbamoyl]amino}-1h-Pyrazol-1-Yl)-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid](/img/structure/B1243604.png)
